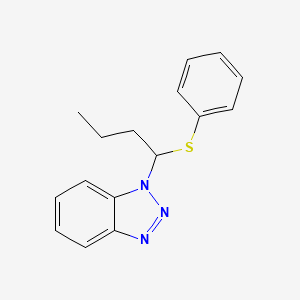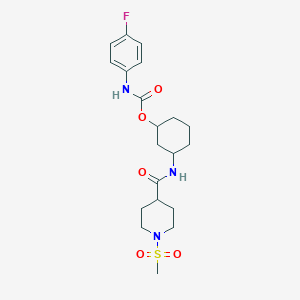
3-(2-降冰片基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Norbornyl)propionic acid is a derivative of norbornane . It contains 28 atoms in total: 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The 2-norbornyl cation, a carbocation formed from derivatives of norbornane, has been the subject of extensive studies and vigorous debates .
Molecular Structure Analysis
The 2-norbornyl cation, which is related to 3-(2-Norbornyl)propionic acid, has a non-classical structure with a 3-center, 2-electron bond . This structure is not symmetrical and does not require C22C s-bond bridging . At high temperatures, the 2-norbornyl cation is proposed to be an H22C122H s-bond delocalized resonance hybrid .Physical And Chemical Properties Analysis
Propionic acid, a related compound, is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor . It is used in various industrial applications, especially in the food industry .科学研究应用
Food Preservation
3-(2-Norbornyl)propionic acid, as a derivative of propionic acid, is recognized for its antimicrobial properties . It’s used as a food preservative to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products . The non-dissociated form of propionic acid can pass through a cell membrane into the cytoplasm, releasing protons and creating a pH gradient that inhibits the growth of mold, yeast, and bacteria .
Animal Feed Additive
In the animal feed industry, 3-(2-Norbornyl)propionic acid can be used as an antimicrobial agent . It helps in preserving the feed by preventing spoilage and protecting livestock from harmful pathogens .
Biotechnological Production
The compound is involved in novel biological approaches for the production of propionic acid using microorganisms and renewable biomass. This is part of a broader effort to adapt to green technology and reduce reliance on petroleum-based feedstock for chemical synthesis .
Antimicrobial Agent
Due to its strong antimicrobial properties, 3-(2-Norbornyl)propionic acid is used in the synthesis of other compounds that serve as antimicrobial agents in various industrial applications .
Herbicide Formulation
It has applications in agriculture as a component of herbicides. The herbicidal properties help in controlling the growth of unwanted plants and weeds .
Flavoring Agent
As a derivative of propionic acid, it can also be used as an artificial flavoring agent in the food industry, adding a specific taste to food products .
安全和危害
未来方向
There is growing interest in the fermentative production of propionic acid due to increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities for biological propionic acid production .
作用机制
Target of Action
It’s structurally similar to propionic acid , which is known to have antimicrobial properties and acts as a food preservative .
Mode of Action
Propionic acid, a structurally similar compound, is known to have antimicrobial properties
Biochemical Pathways
Propionic acid, a related compound, is known to be metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of drugs is best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
It’s worth noting that propionic acid and its derivatives have been shown to have antimicrobial properties .
属性
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPOCRJAZIRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)
![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)


![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2991229.png)

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)


![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)